(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves strategic functionalization and protection steps to achieve the desired stereochemistry and functional group compatibility. For instance, an efficient synthesis route involves the transformation of precursors through esterification, protection of amine and thiol groups, and subsequent reaction steps to install the Boc group and other structural elements (Qin et al., 2014). Such methodologies underscore the importance of protecting group strategies in complex molecule synthesis.
Molecular Structure Analysis
The molecular and crystal structure of related tert-butoxycarbonyl-protected compounds has been studied to understand the conformation and interactions within the crystal lattice. For example, the molecular structure of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate reveals weak intermolecular bonding and hydrophobic contacts, which play a crucial role in stabilizing the molecule's conformation (Kozioł et al., 2001).
Chemical Reactions and Properties
The tert-butoxycarbonyl group is known for its versatility as a protecting group in organic synthesis, particularly in the synthesis of amines. The N-tert-butanesulfinyl imines, for instance, serve as intermediates for the asymmetric synthesis of amines, demonstrating the utility of tert-butoxycarbonyl-protected precursors in facilitating nucleophilic addition reactions and enabling subsequent deprotection and functionalization steps (Ellman et al., 2002).
Scientific Research Applications
Synthesis of Antiviral Drug Intermediate
(Wu et al., 2019) detailed the efficient synthesis of a key intermediate for the antiviral drug Atazanavir. They improved the stereoselective bioreduction process using an engineered short-chain dehydrogenase/reductase (SDR), which significantly enhanced catalytic efficiency.
Structural Studies in Organic Chemistry
(Kozioł et al., 2001) investigated the molecular and crystal structure of a related tert-butyl N-alpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate. They explored the conformation-stabilizing function of weak intermolecular bonding in this compound.
Synthesis of Phosphatidyl Ethanolamines
(Mcguigan & Swords, 1993) described a method for preparing alkyl 2-aminoethyl hydrogen phosphates (phosphatidyl ethanolamines) using phosphoramidite chemistry, where tert-butoxycarbonyl N-protection plays a crucial role.
Kinetic Resolution in Pharmaceutical Chemistry
(Raju, Chiou, & Tai, 1995) conducted a study on the lipase-catalyzed kinetic resolution of pharmaceutically useful chloro alcohols. This study exemplifies the use of enzymes in the synthesis of enantiomerically pure compounds.
Synthesis of Edeine Analogs
(Czajgucki, Sowiński, & Andruszkiewicz, 2003) described methods for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, important for creating edeine analogs.
HIV Protease Inhibitors
(Zhang Guan-yong, 2006) explored the synthesis of (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, an intermediate in the synthesis of HIV protease inhibitors, demonstrating its significance in medicinal chemistry.
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDNFBATYIEIE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432942 | |
Record name | tert-Butyl [(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone | |
CAS RN |
102123-74-0 | |
Record name | N-Boc phenylalanyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102123-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-(-)-3-tert-Butoxycarbonylamino-1-chloro-4-phenyl-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102123740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl [(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV1OR154Q5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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